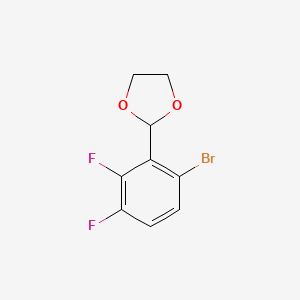

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(6-bromo-2,3-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-1-2-6(11)8(12)7(5)9-13-3-4-14-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZBNDGLBOGRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane typically involves the reaction of 6-bromo-2,3-difluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to open the dioxolane ring.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products include 2-(6-azido-2,3-difluorophenyl)-1,3-dioxolane.

Oxidation: Products include 2-(6-bromo-2,3-difluorophenyl)-1,3-dioxolane-4,5-dione.

Reduction: Products include 2-(2,3-difluorophenyl)-1,3-dioxolane.

Scientific Research Applications

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets. The dioxolane ring can also influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Key Properties :

Fluorination likely requires specialized reagents, such as Selectfluor or DAST, to introduce fluorine atoms .

Halogen-Substituted 1,3-Dioxolanes

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: Electron-Withdrawing Halogens: Fluorine atoms increase the compound’s polarity and metabolic stability compared to non-fluorinated analogs (e.g., 2-(3-bromophenyl)-1,3-dioxolane) . Positional Isomerism: The position of bromine (e.g., 5 vs. 6 on the benzene ring) impacts electronic distribution and reactivity. For example, 2-(5-bromo-2-fluorophenyl)-1,3-dioxolane may exhibit distinct regioselectivity in cross-coupling reactions compared to the 6-bromo isomer .

Synthetic Challenges :

- Fluorination at the 2- and 3-positions (as in the target compound) requires precise control to avoid side reactions, whereas methoxy or chloro analogs (e.g., 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) are more straightforward to synthesize .

Biological Relevance :

- Halogenated dioxolanes, such as 2-(2,4-dichlorophenyl)-1,3-dioxolane, demonstrate antifungal activity, suggesting that the target compound’s bromo-difluoro motif could enhance bioactivity via increased lipophilicity and target binding .

Functional Group Variations

Key Insights :

- Pharmaceutical Potential: Bromo-fluoro-dioxolanes are promising scaffolds for drug discovery due to their ability to modulate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

- Material Science : Methoxy- or methyl-substituted dioxolanes (e.g., 4-methyl-2-(1-phenylethyl)-1,3-dioxolane) are used in fragrances and polymers, highlighting the versatility of the dioxolane core .

Biological Activity

2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane is a synthetic organic compound that has garnered attention for its potential biological activities. The unique structure, characterized by a dioxolane ring and halogen substituents, suggests diverse interactions within biological systems. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

The molecular formula of 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane is C₈H₆BrF₂O₂, with a molar mass of approximately 251.06 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and fluorine substituents can enhance binding affinity due to their electronegative nature, which may alter the electronic properties of the compound and facilitate stronger interactions with biomolecules.

Antimicrobial Activity

Research indicates that 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane exhibits significant antimicrobial properties. It has been evaluated against several bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

| Bacillus subtilis | 30 µg/mL |

The compound demonstrated a strong inhibitory effect against Staphylococcus aureus, with an MIC lower than that of conventional antibiotics like kanamycin .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance:

- Cell Line Tested : HeLa (cervical cancer)

- IC₅₀ : 12 µM after 48 hours of treatment

The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane was tested for its antimicrobial properties. The study highlighted its superior efficacy against Staphylococcus aureus compared to other tested compounds. The results underscored the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Activity

A study focused on the anticancer effects of this compound on HeLa cells revealed significant apoptosis induction. Flow cytometry analysis indicated increased early apoptotic cells when treated with the compound at concentrations above 10 µM. This suggests that further exploration into its use as an anticancer agent is warranted .

Comparative Analysis

When compared to similar compounds such as 2-(5-Bromo-2,3-difluorophenyl)-1,3-dioxolane and other halogenated dioxolanes, 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane exhibited unique properties due to the specific positioning of bromine and fluorine atoms. This structural difference may contribute to enhanced biological activity.

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC₅₀) |

|---|---|---|

| 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane | 15 µg/mL | 12 µM |

| 2-(5-Bromo-2,3-difluorophenyl)-1,3-dioxolane | 20 µg/mL | 15 µM |

| Other Halogenated Dioxolanes | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.